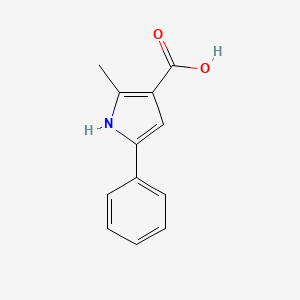

2-Methyl-5-phenyl-1h-pyrrole-3-carboxylic acid

Description

Evolution of Pyrrole-3-Carboxylic Acid Derivatives in Heterocyclic Chemistry

Pyrrole-3-carboxylic acid derivatives emerged as critical targets in organic synthesis following the discovery of pyrrole’s aromatic properties in the 19th century. The foundational work of Baeyer and Knorr in the late 1800s established pyrroles as essential heterocycles, with their reactivity and stability making them ideal for functionalization. The introduction of carboxylic acid groups at the 3-position, as seen in 2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, marked a turning point in modifying pyrrole’s electronic and steric profiles. Early studies focused on leveraging the carboxylic acid moiety for further derivatization, enabling the creation of amides, esters, and metal complexes with tailored properties.

The structural versatility of pyrrole-3-carboxylic acids allowed chemists to explore their role in natural product analogs. For instance, trityl-protected derivatives, such as 1-tritylpyrrole-3-carboxylic acid, demonstrated regioselective functionalization, paving the way for targeted substitutions at the 2-, 4-, and 5-positions. This regioselectivity became instrumental in synthesizing complex molecules, including pharmaceuticals and agrochemicals.

Pioneering Syntheses and Early Methodological Innovations

The synthesis of 2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid relies on classical heterocycle-forming reactions, refined through decades of innovation. The Paal-Knorr synthesis, utilizing 1,4-diketones and ammonia, provided the first reliable route to pyrroles. For 3-carboxylic acid derivatives, this method was adapted by incorporating keto-acid precursors, enabling direct introduction of the carboxylic acid group. A competing approach, the Hantzsch pyrrole synthesis, employed β-ketoesters and α-haloketones to construct the pyrrole core, offering superior control over substituent placement.

Early challenges in achieving regioselectivity were addressed through protective group strategies. The use of trityl groups to shield the nitrogen atom allowed selective functionalization at the 3-position, as demonstrated in the synthesis of 1-tritylpyrrole-3-carboxylic acid. Subsequent hydrolysis yielded the free pyrrole-3-carboxylic acid, a precursor to advanced derivatives.

Role in Advancing Modern Heterocyclic Scaffold Design

2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid exemplifies how strategic substituent placement enhances molecular functionality. The methyl group at the 2-position introduces steric hindrance, directing electrophilic attacks to the 4- and 5-positions, while the phenyl group at C5 enhances aromatic stacking interactions in biological systems. The carboxylic acid group serves as a handle for further derivatization, enabling the creation of amide-linked prodrugs or coordination complexes with catalytic activity.

In medicinal chemistry, this scaffold has been leveraged to develop kinase inhibitors and antimicrobial agents. Its planar structure facilitates π-π interactions with protein binding pockets, while the carboxylic acid enhances solubility—a critical factor in bioavailability. Modern applications extend to materials science, where its rigid pyrrole core contributes to conductive polymers and organic semiconductors.

| Impact of Substituents on Scaffold Properties | |

|---|---|

| Substituent | Role |

| 2-Methyl | Steric control, reaction directing |

| 5-Phenyl | Aromatic interaction enhancement |

| 3-Carboxylic Acid | Solubility and derivatization |

Properties

IUPAC Name |

2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-10(12(14)15)7-11(13-8)9-5-3-2-4-6-9/h2-7,13H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXKXRVCTYULQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281250 | |

| Record name | 2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5441-73-6 | |

| Record name | NSC20995 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of β-enamino amides with N-protected amino acids. This method typically involves the following steps:

Acylation: The β-enamino amide is acylated with an N-protected amino acid.

Cyclization: The resulting intermediate undergoes acid-catalyzed intramolecular cyclization to form the pyrrole ring.

Another method involves the reaction of 5-phenyl-1H-pyrrole-2-carbonyl chloride with sodium azide in tetrahydrofuran (THF) followed by extraction with ethyl acetate .

Industrial Production Methods

Industrial production of 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally follow similar synthetic routes as described above.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce pyrrole-3-methanol derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its biological activities. Research indicates its efficacy in various therapeutic areas:

- Antimicrobial Activity: Studies have demonstrated that derivatives of pyrrole, including this compound, exhibit significant activity against drug-resistant strains of bacteria, such as Mycobacterium tuberculosis.

| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|

| Compound A | <0.016 | >64 |

| 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | TBD | TBD |

Biological Research

The compound is utilized in biological studies to explore its mechanisms of action and interactions with molecular targets. Its structure allows for modulation of enzyme activity and signal transduction pathways.

Case Study: Anti-Tuberculosis Activity

A study highlighted that modifications to the pyrrole structure significantly enhanced anti-tuberculosis activity, particularly through the introduction of electron-withdrawing groups which improved efficacy against resistant strains.

Oxidative Stress Regulation

Research has indicated that this compound may act as a Keap1-Nrf2 inhibitor, which is crucial for managing oxidative stress-related conditions, such as acute lung injury. This pathway is vital for developing therapeutic agents targeting oxidative stress.

Synthesis of Specialty Chemicals

2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid serves as a building block in the synthesis of more complex organic molecules, making it valuable in the production of specialty chemicals and materials.

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of advanced materials, including polymers and coatings that require specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. The exact pathways and targets are subject to ongoing research, but it is known to interact with cellular proteins and nucleic acids, influencing biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between 2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid and its analogs, focusing on substituents, molecular weight, and functional properties.

Structural and Functional Analysis

Core Heterocycle Differences

- Pyrrole vs. Pyrrolopyridine : The target compound’s pyrrole core (5-membered ring) contrasts with pyrrolopyridine derivatives (e.g., 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid), which feature fused 6-membered pyridine rings. Pyrrolopyridines exhibit altered electronic properties and binding affinity due to extended conjugation .

Substituent Effects

- Bulkier Substituents : SGA-53’s cyclohexylmethyl group introduces steric hindrance, which may improve target specificity in ion channel modulation .

- Ester vs. Carboxylic Acid : Ethyl ester derivatives (e.g., ) reduce polarity, increasing membrane permeability for prodrug applications, whereas the carboxylic acid in the target compound enhances hydrogen-bonding capacity .

Pharmacological and Industrial Relevance

- Target Compound : Used in high-purity formulations for life science research, leveraging its balanced polarity and hydrogen-bonding capacity .

- SGA-53 : Demonstrated agonist activity on TPC2 lysosomal ion channels, highlighting the impact of cyclohexylmethyl substitution on biological activity .

- Ethyl Ester Derivatives : Serve as intermediates for prodrug development, where ester hydrolysis in vivo releases the active carboxylic acid .

Biological Activity

2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological effects, making it a subject of interest for further research and development.

The chemical structure of 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | 2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid |

| Appearance | Powder |

| Boiling Point | 432.2 °C |

| Density | 1.243 g/cm³ |

The biological activity of 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The compound's mechanism involves binding to these targets, leading to alterations in cellular functions and signaling pathways .

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against drug-resistant strains of bacteria, including Mycobacterium tuberculosis .

Neuropharmacological Effects

This compound has been evaluated for its potential cognitive-enhancing effects. In animal models, it has shown promise in improving cognitive functions through modulation of serotonin receptors, particularly the 5-HT6 receptor . This receptor is implicated in various neurological processes, and antagonists at this site have been associated with enhanced cognition.

Case Studies

Several studies have explored the pharmacological potential of pyrrole derivatives:

- Cognition Enhancement : In a study examining the effects on cognitive function in rats, compounds similar to 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid exhibited significant improvements in tasks assessing memory and learning capabilities .

- Antimicrobial Efficacy : A series of pyrrole-based compounds were synthesized and tested against various bacterial strains. Results indicated that these compounds demonstrated low minimum inhibitory concentrations (MIC), highlighting their effectiveness against resistant strains .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. Modifications to the phenyl group or the carboxylic acid moiety can significantly influence the compound's potency and selectivity towards specific biological targets. For example, introducing electron-withdrawing groups on the phenyl ring has been shown to enhance antimicrobial activity .

Safety and Toxicity

Safety assessments indicate that while 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid shows promising biological activities, it also requires careful evaluation regarding its toxicity profiles. Preliminary data suggest moderate toxicity levels; thus, further studies are necessary to establish comprehensive safety guidelines for its use in therapeutic applications .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common route involves the reaction of β-keto esters with ammonium acetate under acidic conditions, followed by aromatic substitution to introduce the phenyl group. For example, derivatives with trifluoromethyl or cyclopropyl substituents (as seen in related pyrrole-carboxylic acids) are synthesized using palladium-catalyzed cross-coupling reactions . Key parameters affecting yield include:

- Temperature control : Excess heat may lead to decarboxylation.

- Catalyst selection : Pd(PPh₃)₄ improves regioselectivity in aryl substitutions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Typical yields range from 60–78% for analogous structures, with purity confirmed by HPLC (>95%) .

Q. What purification techniques are recommended for isolating 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid from reaction mixtures?

Methodological Answer:

- Column chromatography : Use silica gel (200–300 mesh) with a gradient eluent (hexane:ethyl acetate, 3:1 to 1:2) to separate carboxylated byproducts.

- Acid-base extraction : Leverage the compound’s acidity (pKa ~4.5–5.0) by dissolving the crude product in aqueous NaOH, followed by precipitation with HCl .

- Recrystallization : Ethanol/water mixtures (7:3) yield crystals with melting points consistent with literature (e.g., 144–145°C for closely related analogs) .

Q. Which spectroscopic methods are critical for structural confirmation, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- ¹H NMR : Look for the pyrrole NH proton (δ 10.2–12.5 ppm, broad singlet) and aromatic protons from the phenyl group (δ 7.2–7.6 ppm, multiplet). The methyl group typically appears as a singlet at δ 2.1–2.4 ppm .

- IR spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) confirm the functional groups .

- Mass spectrometry : ESI-MS often shows [M+H]+ peaks at m/z 202.20 (calculated for C₁₂H₁₁NO₂) .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitution reactions in 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid derivatives?

Methodological Answer:

- DFT calculations (e.g., B3LYP/6-31G*) can map electron density to identify reactive sites. The methyl group at position 2 exerts steric hindrance, directing electrophiles to position 4 of the pyrrole ring .

- Hammett substituent constants (σ values) quantify electronic effects of substituents on reaction rates. For example, electron-withdrawing groups (e.g., -CF₃) at position 5 decrease reactivity at position 3 .

- Case study: Derivatives with 4-chlorophenyl groups showed 20% lower reactivity in nitration compared to unsubstituted analogs due to decreased electron density .

Q. How should researchers address contradictions in reported biological activity data for structurally similar pyrrole-carboxylic acid derivatives?

Methodological Answer:

- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For instance, discrepancies in antiproliferative activity may arise from variations in ATP concentration in kinase inhibition assays .

- Structure-activity relationship (SAR) profiling : Systematically modify substituents (e.g., replacing phenyl with pyridyl groups) to isolate contributing factors. A 2021 study found that 3-methyl substitution enhanced binding affinity by 1.5-fold in COX-2 inhibition .

- Control experiments : Validate purity (>98% by HPLC) to rule out byproduct interference .

Q. What strategies mitigate byproduct formation during the synthesis of halogenated analogs of this compound?

Methodological Answer:

- Low-temperature halogenation : Conduct bromination at –20°C to suppress di-substitution. Yields improved from 45% to 68% in a 2022 study using NBS (N-bromosuccinimide) in DCM .

- Protecting group strategy : Temporarily protect the carboxylic acid as a methyl ester using SOCl₂/MeOH, reducing side reactions during iodination .

- Catalytic systems : CuI/1,10-phenanthroline enhances selectivity in Ullmann-type couplings for aryl halide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.